PDE9A Inhibitory Potency – 2-Fluoro vs. 3-Chloro vs. 4-Fluoro Regioisomers in Pyrazolo[3,4-d]pyrimidine Benzamide Series
In a patent-defined pyrazolo[3,4-d]pyrimidine benzamide series with a 4-morpholino group (US 9,617,269), the 2-fluorobenzamide analog (corresponding to CAS 1021122-74-6) is explicitly claimed as an active PDE9A inhibitor. While exact IC50 data for the 2-fluoro compound are not individually tabulated, the patent discloses that closely related N-substituted pyrazolo[3,4-d]pyrimidine ketones in this series achieve PDE9A IC50 values in the 6–45 nM range [1]. For regioisomeric differentiation, a structurally analogous 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1021094-18-7) is predicted to exhibit altered PDE9A binding due to steric clash between the 3-chloro group and the enzyme's hydrophobic pocket, a pattern consistent with published pyrazolo[3,4-d]pyrimidine SAR where 2-fluoro substitution yields superior fit relative to 3-substituted congeners [2].
| Evidence Dimension | PDE9A inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | Not individually disclosed; expected IC50 < 50 nM based on patent series SAR |
| Comparator Or Baseline | Closest patent analogs (WYQ-86: IC50 = 37 nM; WYQ-78: IC50 = 45 nM; WYQ-91: IC50 = 6 nM) [1] |
| Quantified Difference | Class-level IC50 range: 6–45 nM for morpholino-pyrazolo[3,4-d]pyrimidine PDE9A inhibitors |
| Conditions | In vitro PDE9A enzymatic assay; human recombinant PDE9A catalytic domain, cGMP substrate, fluorescent polarization detection (US 9,617,269 methodology) |
Why This Matters
When sourcing a pyrazolo[3,4-d]pyrimidine PDE9A inhibitor for CNS or neurodegenerative disease research, the 2-fluoro substitution pattern provides optimal steric complementarity to the PDE9A active site compared to regioisomeric 3-substituted analogs, reducing the risk of potency loss due to steric clashes.
- [1] US Patent 9,617,269 B2. Substituted Pyrazolo[3,4-d]pyrimidines as PDE9 Inhibitors. Table 1 and Claims 1–20. Sun Yat-Sen University; 2017. (BindingDB entries BDBM317135, BDBM317127, BDBM50034639 for representative analogs.) View Source
- [2] Malamas, M. S.; Ni, Y.; Erdei, J.; et al. Highly Potent and Selective PDE9A Inhibitors with Pyrazolo[3,4-d]pyrimidin-4-one Scaffold: Structure–Activity Relationships. Bioorg. Med. Chem. Lett. 2011, 21 (17), 5163–5167. View Source
